molecular formula C18H26N4 B12722570 N,N'-Bis(1-methyl-2-piperidinylidene)-1,4-benzenediamine CAS No. 84859-23-4

N,N'-Bis(1-methyl-2-piperidinylidene)-1,4-benzenediamine

Cat. No.: B12722570
CAS No.: 84859-23-4
M. Wt: 298.4 g/mol
InChI Key: ZIJIZDHXWMPCDS-UHFFFAOYSA-N
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Description

N,N’-Bis(1-methyl-2-piperidinylidene)-1,4-benzenediamine is a chemical compound with the molecular formula C18H26N4. It is known for its unique structure, which includes two piperidine rings attached to a benzene core. This compound has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(1-methyl-2-piperidinylidene)-1,4-benzenediamine typically involves the reaction of 1,4-benzenediamine with 1-methyl-2-piperidone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of N,N’-Bis(1-methyl-2-piperidinylidene)-1,4-benzenediamine involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and purity. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(1-methyl-2-piperidinylidene)-1,4-benzenediamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

N,N’-Bis(1-methyl-2-piperidinylidene)-1,4-benzenediamine has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-Bis(1-methyl-2-piperidinylidene)-1,4-benzenediamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(1-methyl-2-piperidinylidene)-1,2-benzenediamine
  • Sulfamide, N,N’-bis(1-methyl-2-piperidinylidene)

Uniqueness

N,N’-Bis(1-methyl-2-piperidinylidene)-1,4-benzenediamine is unique due to its specific structure, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

84859-23-4

Molecular Formula

C18H26N4

Molecular Weight

298.4 g/mol

IUPAC Name

1-methyl-N-[4-[(1-methylpiperidin-2-ylidene)amino]phenyl]piperidin-2-imine

InChI

InChI=1S/C18H26N4/c1-21-13-5-3-7-17(21)19-15-9-11-16(12-10-15)20-18-8-4-6-14-22(18)2/h9-12H,3-8,13-14H2,1-2H3

InChI Key

ZIJIZDHXWMPCDS-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1=NC2=CC=C(C=C2)N=C3CCCCN3C

Origin of Product

United States

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